

N,N-Dimethylbenzamide in Medicinal Chemistry: From Repellent to Targeted Therapeutics

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Compound of Interest

Compound Name: *N,N*-Dimethylbenzamide

Cat. No.: B166411

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylbenzamide, a simple substituted amide, and its derivatives have emerged as a versatile scaffold in medicinal chemistry and drug discovery. Initially recognized for its utility as an insect repellent, the **N,N-dimethylbenzamide** core has been extensively modified to generate a diverse range of biologically active molecules. These derivatives have shown significant potential in various therapeutic areas, most notably as potent inhibitors of key enzymes implicated in cancer and other diseases, as well as effective antimicrobial agents. This document provides a detailed overview of the applications of **N,N-dimethylbenzamide** in medicinal chemistry, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.

From Chemical Intermediate to Bioactive Scaffold

N,N-Dimethylbenzamide serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules for both pharmaceutical and agricultural applications. Its chemical stability and specific reactivity make it a valuable tool in the laboratory and in industrial processes.^[1] The *N,N*-dimethylamide group is a powerful directing group in organic synthesis, enabling regioselective modifications of the aromatic ring, a key strategy in the design of novel drug candidates.

While the parent compound has applications as a solvent and a reagent for certain chemical transformations,^{[2][3]} it is the diverse array of its derivatives that has garnered significant

attention in drug discovery. These derivatives have been investigated for a wide range of pharmacological activities, including as kinase inhibitors, histone deacetylase (HDAC) inhibitors, STAT3 signaling pathway inhibitors, and antimicrobial agents.[4][5][6][7]

Applications in Drug Discovery

The N-arylbenzamide scaffold, a key derivative of **N,N-dimethylbenzamide**, is a prominent structural motif in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[8] This has led to its incorporation into a wide array of therapeutic agents.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[8] **N,N-Dimethylbenzamide** derivatives have emerged as a significant class of kinase inhibitors, targeting various kinases involved in cell proliferation, differentiation, and survival.

Aurora Kinase Inhibition: Aurora kinases are crucial for mitosis, and their overexpression is common in many cancers.[9] N-benzylbenzamide derivatives have been identified as potent allosteric inhibitors of Aurora kinase A.[9][10]

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation and survival.[11] N-arylbenzamide derivatives have been developed as inhibitors of STAT3 dimerization, a critical step for its activation.[6][7][11]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression. Their dysregulation is implicated in various cancers, making them an attractive therapeutic target. Certain N-substituted benzamide derivatives have shown significant HDAC inhibitory activity.[2][4][12]

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat. Research into novel antimicrobial agents has identified N-benzamide derivatives as a promising class of compounds with activity against various bacterial and fungal pathogens.[13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various **N,N-Dimethylbenzamide** derivatives against different biological targets.

Table 1: Kinase Inhibitory Activity of **N,N-Dimethylbenzamide** Derivatives

Compound ID	Target Kinase	IC50 (μM)	Cell Line	Reference
28b	Aurora-A	0.075	-	[10]
Aurora-B	4.12	-	[10]	
Aurora-A (p-T288)	0.32	Hela	[10]	
Aurora-B (p-HH3)	18.6	Hela	[10]	
28c	Aurora-A	0.067	-	[10]
Aurora-B	12.71	-	[10]	
Aurora-A (p-T288)	0.16	Hela	[10]	
Aurora-B (p-HH3)	76.84	Hela	[10]	
11b	STAT3	17-23	-	[11]
11d	STAT3	17-23	-	[11]
13f	STAT3	-	-	[6][11]
13g	STAT3	-	-	[6][11]
B12	IL-6/STAT3 Signaling	0.61-1.11	MDA-MB-231, HCT-116, SW480	[7]

Table 2: HDAC Inhibitory Activity of N-Substituted Benzamide Derivatives

Compound ID	Target HDAC	IC50 (μM)	Reference
MS-275 (Entinostat)	HDAC	4.8	[2]
7j	HDAC1	0.65	[12]
HDAC2	0.78	[12]	
HDAC3	1.70	[12]	
11b	HDAC1	0.087	[14]
HDAC3	0.418	[14]	
HDAC10	0.387	[14]	
11c	HDAC1	0.105	[14]
HDAC3	0.225	[14]	
HDAC10	0.177	[14]	

Table 3: Antimicrobial Activity of N-Benzamide Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
5a	Bacillus subtilis	6.25	25	[15] [13]
Escherichia coli	3.12	31	[15] [13]	
6b	Bacillus subtilis	6.25	24	[15] [13]
Escherichia coli	3.12	-	[15] [13]	
6c	Bacillus subtilis	6.25	24	[15] [13]
Escherichia coli	3.12	-	[15] [13]	
2	Porphyromonas gingivalis	62.50	-	[16]
3	Escherichia coli	31.25	-	
4a	Pseudomonas aeruginosa	31.25	-	[16]

Experimental Protocols

Synthesis of N-Arylbenzamides via Amide Coupling

This protocol describes a general and robust method for the synthesis of N-substituted benzamides using a carbodiimide coupling reagent.

Materials:

- Benzoic acid derivative (1.0 eq)
- Aniline derivative (1.0 eq)
- 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 eq)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- 1 M HCl
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

- Activation of Carboxylic Acid: Dissolve the benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution in an ice bath.
- Addition of Coupling Reagent: Add DCC or DIC (1.1 eq) to the solution and stir the mixture for 30-60 minutes at 0 °C to form the active ester intermediate.
- Addition of Amine: Add the desired aniline (1.0 eq) to the reaction mixture. Allow the solution to warm to room temperature and stir overnight.
- Work-up:
 - If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.
 - Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and filter.
- Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.^[17]

In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a universal, fluorescence-based method for determining enzyme activity and inhibitor potency.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is detected by a terbium-labeled anti-phospho-specific antibody. FRET occurs between the terbium donor and a streptavidin-conjugated acceptor (e.g., XL665) when they are in close proximity, generating a fluorescent signal proportional to the extent of phosphorylation. Kinase inhibition is measured as a decrease in the signal.^[18]

Materials:

- Kinase of interest
- Biotinylated peptide substrate
- ATP
- Kinase reaction buffer
- Terbium-labeled anti-phospho-specific antibody
- Streptavidin-conjugated acceptor (e.g., XL665)
- Test compounds (**N,N-Dimethylbenzamide** derivatives)
- 384-well assay plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the kinase, biotinylated peptide substrate, and test compound to the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

- Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer.
- Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
- Measure the TR-FRET signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[1][19]}

Materials:

- Cells to be tested
- Complete cell culture medium
- Test compounds (**N,N-Dimethylbenzamide** derivatives)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- 96-well plates
- Multi-well spectrophotometer (ELISA reader)

Procedure:

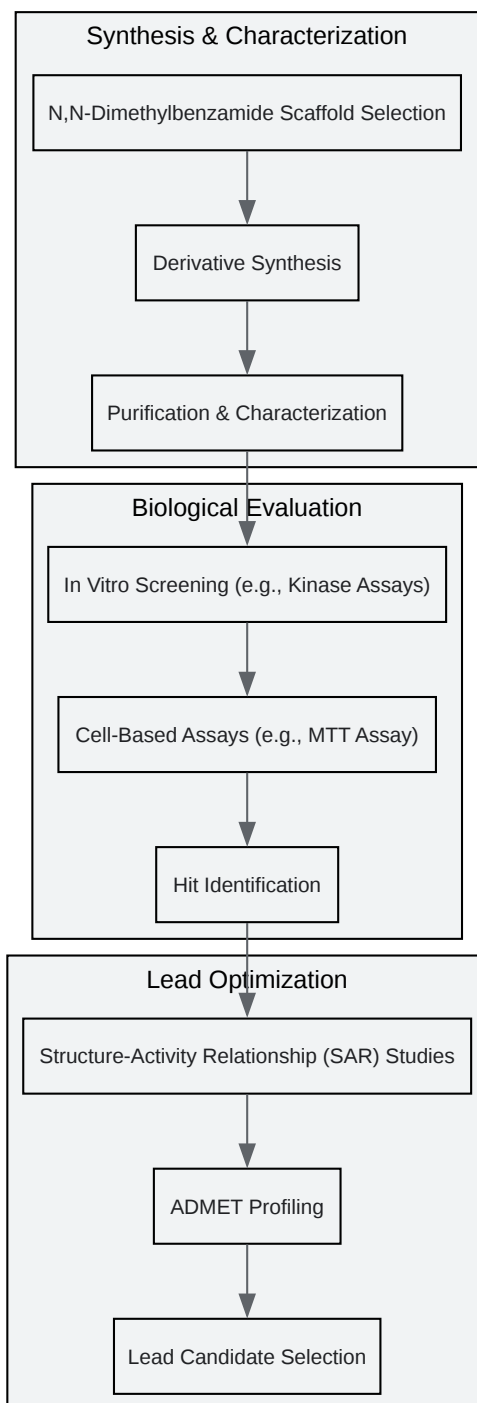
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

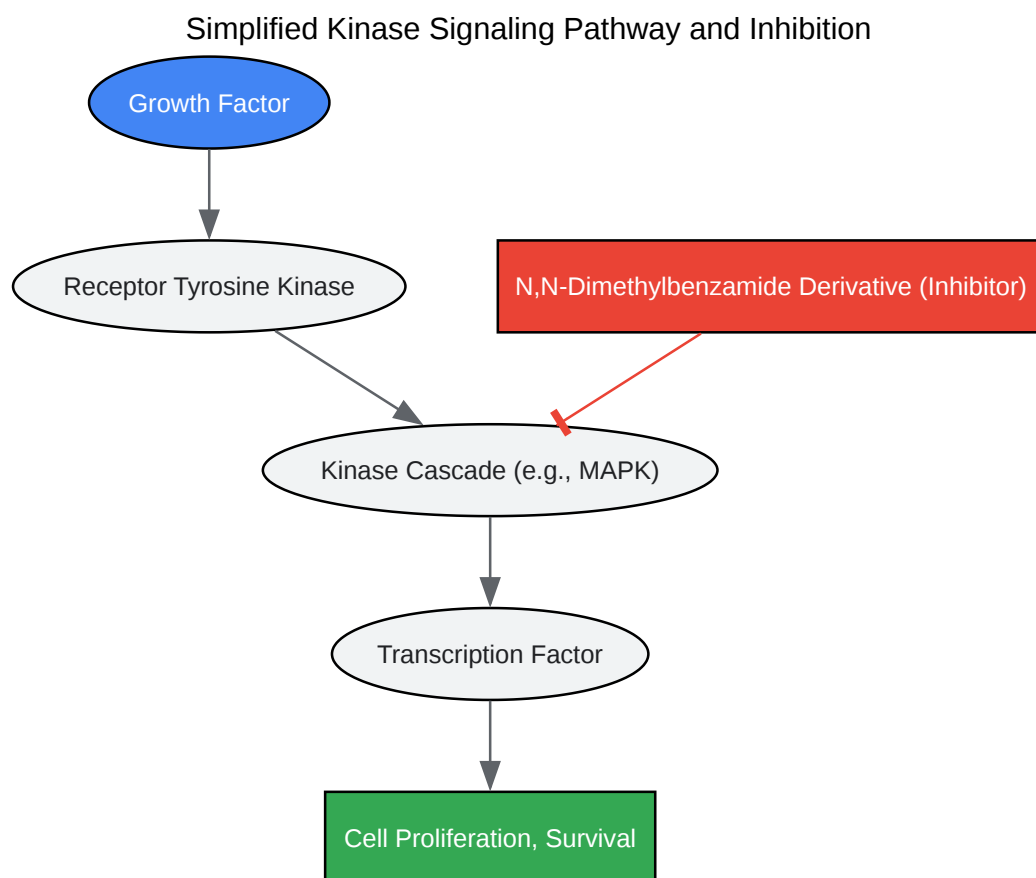
Visualizing the Pathways and Processes

The following diagrams illustrate key concepts related to the application of **N,N-Dimethylbenzamide** derivatives in medicinal chemistry.

General Workflow for Drug Discovery with N,N-Dimethylbenzamide Derivatives

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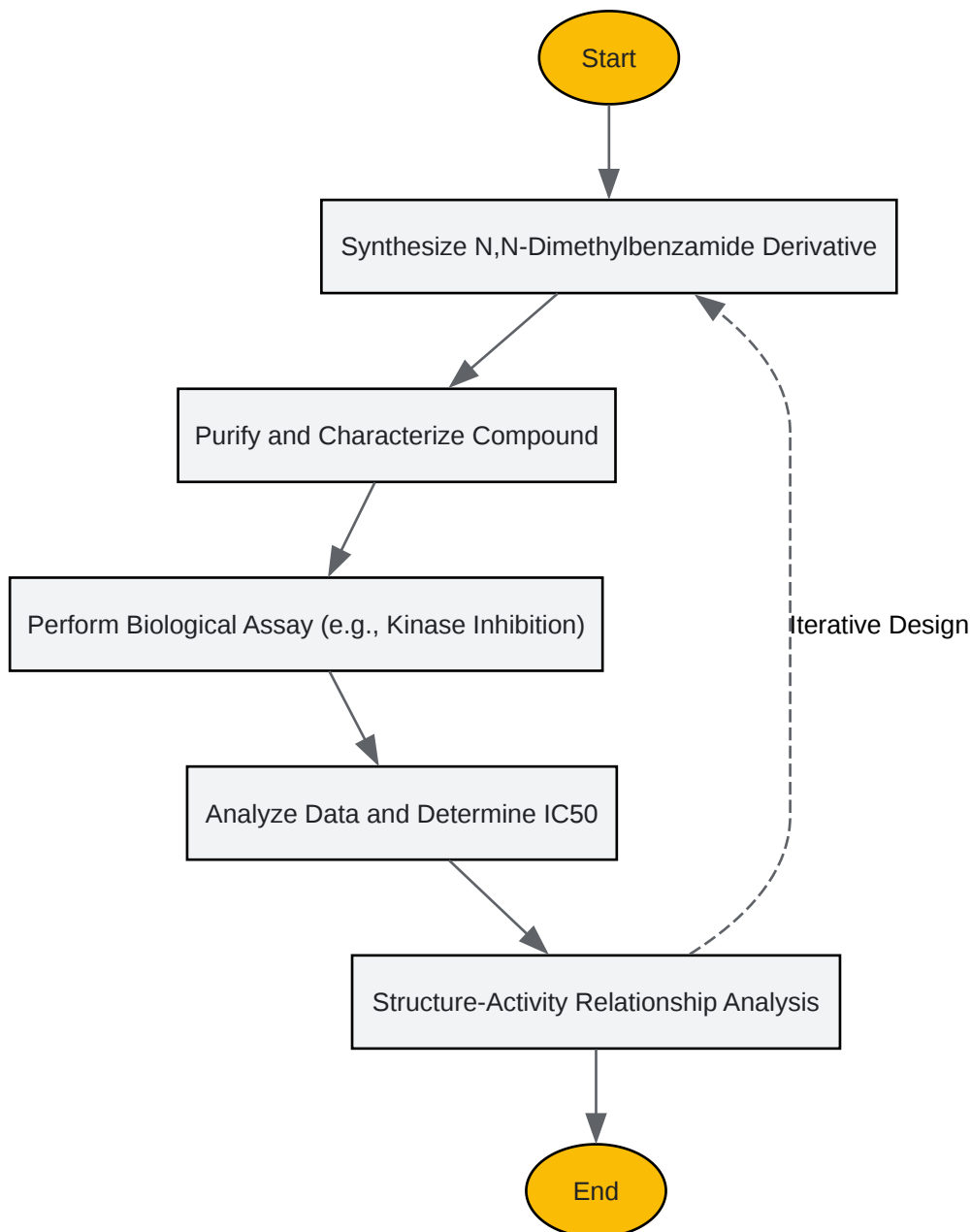
Caption: A generalized workflow for the discovery and development of drugs based on the **N,N-Dimethylbenzamide** scaffold.



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Caption: A simplified representation of a kinase signaling pathway and its inhibition by an **N,N-Dimethylbenzamide** derivative.

Experimental Workflow for Synthesis and Evaluation



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Caption: A flowchart illustrating the iterative process of synthesizing and evaluating **N,N-Dimethylbenzamide** derivatives in drug discovery.

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